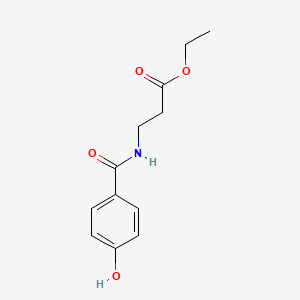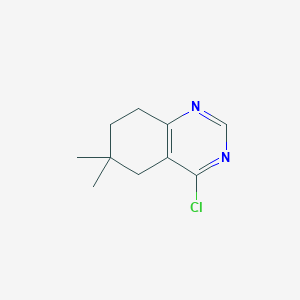
2-Cyclohexen-1-one, 3-propoxy-
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-propoxy- is an organic compound with the molecular formula C9H14O2 It is a cyclohexenone derivative, characterized by a propoxy group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-propoxy- typically involves the reaction of cyclohexenone with propyl alcohol under acidic or basic conditions. One common method is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, followed by the addition of propyl alcohol to yield the desired product .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3-propoxy- may involve similar synthetic routes but on a larger scale. The process often includes distillation and purification steps to ensure the purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclohexane.
Substitution: Formation of various substituted cyclohexenones.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-propoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-propoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, leading to the formation of various metabolites. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and enzymes, influencing biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A structurally similar compound with a wide range of applications in organic synthesis.
3-Methyl-2-cyclohexen-1-one: Another cyclohexenone derivative with similar reactivity and applications.
3-Ethoxy-2-cyclohexen-1-one: A compound with an ethoxy group instead of a propoxy group, used in similar research and industrial applications.
Uniqueness
2-Cyclohexen-1-one, 3-propoxy- is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic pathways and applications where other cyclohexenone derivatives may not be as effective .
Conclusion
2-Cyclohexen-1-one, 3-propoxy- is a versatile compound with significant potential in various scientific and industrial fields Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, with promising applications in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
104808-17-5 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-propoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-6-11-9-5-3-4-8(10)7-9/h7H,2-6H2,1H3 |
Clé InChI |
YROZRZCRUGLQEF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=O)CCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl trifluoromethanesulfonate](/img/structure/B8758031.png)
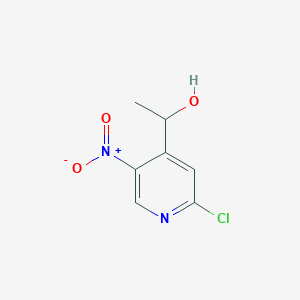
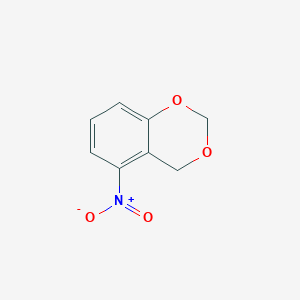
![1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B8758047.png)
![Benzoic acid, 4-nitro-2-[(trifluoroacetyl)amino]-](/img/structure/B8758050.png)
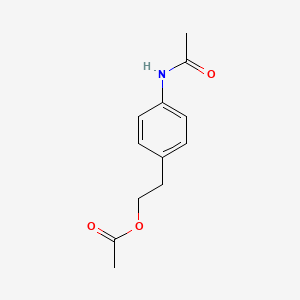
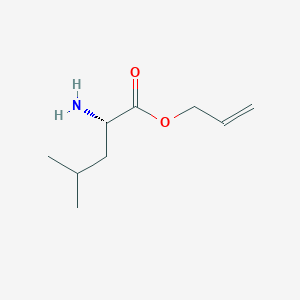
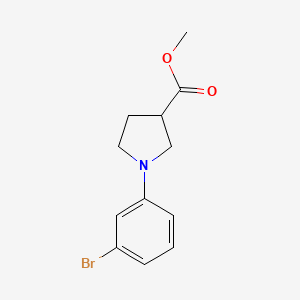

![1-Acetyl-5-amino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8758086.png)
![Ethanone, 1-[3-methoxy-4-(methoxymethoxy)phenyl]-](/img/structure/B8758091.png)
